2-Methyl-4-nitrobenzamide

Descripción general

Descripción

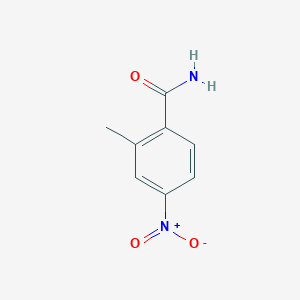

2-Methyl-4-nitrobenzamide is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzamide, characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring. This compound is known for its pale-yellow to yellow-brown solid form and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzamide typically involves the nitration of 2-methylbenzamide. One common method includes the reaction of 2-methylbenzamide with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).

Major Products Formed:

Reduction: 2-Methyl-4-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 2-Methyl-4-nitrobenzamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structural features allow for various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Substitution Reactions : The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Biology

The compound has shown significant biological activity, particularly as a potential therapeutic agent:

- Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase enzymes, which are crucial in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, potentially beneficial for treating neurological disorders such as schizophrenia.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity, effectively inhibiting specific bacterial enzymes. This suggests its potential utility as an antimicrobial agent.

- Anti-inflammatory Potential : The unique structure of this compound allows it to act as a precursor for synthesizing more complex molecules with anti-inflammatory properties.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Study on Phosphodiesterase Inhibition : A study demonstrated that this compound significantly increases cyclic AMP levels in neuronal cells, suggesting a mechanism that could be beneficial in treating cognitive impairments associated with schizophrenia.

- Antimicrobial Activity Assessment : In vitro assays showed that this compound inhibits the growth of multiple bacterial strains by targeting their enzymatic pathways.

- Synthesis and Modification Research : Investigations into synthesis pathways revealed that modifications to the compound could enhance its biological activity or reduce toxicity, broadening its therapeutic applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-Methyl-3-nitrobenzamide | Nitro group at meta position; different reactivity | |

| N-Methyl-2-nitrobenzamide | Nitro at ortho position; altered sterics and reactivity | |

| 4-Aminobenzamide | Lacks nitro group; primarily used for different activities | |

| N,N-Dimethyl-4-nitroaniline | Contains two methyl groups; used in dye synthesis |

The specific positioning of the nitro and methyl groups in this compound contributes to its distinct biological properties, differentiating it from related compounds that may not exhibit similar activities or reactivities.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparación Con Compuestos Similares

- 2-Chloro-N-methyl-4-nitrobenzamide

- 2-Fluoro-N-methyl-4-nitrobenzamide

- 4-Nitrobenzamide

Comparison: 2-Methyl-4-nitrobenzamide is unique due to the presence of both a methyl and a nitro group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-Chloro-N-methyl-4-nitrobenzamide and 2-Fluoro-N-methyl-4-nitrobenzamide, the methyl group in this compound provides distinct steric and electronic effects, making it a valuable compound for specific applications .

Actividad Biológica

2-Methyl-4-nitrobenzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and an amide functional group, which are crucial for its biological activity. The molecular formula is , and its structure can be depicted as follows:

The compound's nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, contributing to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

- Cell Signaling Interference : It may disrupt cellular signaling pathways, affecting processes such as inflammation and cell proliferation .

- Reactive Intermediate Formation : The nitro group can generate reactive species that may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer. For instance:

- Cytotoxicity : The compound has shown moderate cytotoxic effects with IC50 values ranging from 12.4 µM to 33.7 µM depending on the formulation used .

- Mechanisms of Action : It induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

This compound also displays antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Mechanism : The antimicrobial activity is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antitumor Activity Study :

- Objective : To evaluate the anticancer efficacy in vitro.

- Method : Various concentrations were tested on breast cancer cell lines.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating dose-dependent cytotoxicity.

-

Antimicrobial Efficacy Study :

- Objective : To assess the compound's effectiveness against bacterial strains.

- Method : Disc diffusion method was employed for testing.

- Results : The compound inhibited growth in multiple bacterial strains, confirming its potential as an antimicrobial agent.

Research Findings Summary Table

Propiedades

IUPAC Name |

2-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKLVGVLMCIHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.